5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one
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Overview
Description
5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H10BrFN2O2 and its molecular weight is 289.104. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Chemical Manipulations
A vital aspect of research on "5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one" is its role in the development of novel pyridine derivatives via Suzuki cross-coupling reactions. These reactions are pivotal for creating compounds with potential applications in various fields, including materials science and medicinal chemistry. For instance, the study by Ahmad et al. (2017) presents a method for synthesizing a series of novel pyridine derivatives, showcasing the utility of such compounds in producing chiral dopants for liquid crystals and exploring their anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Halogen-Rich Intermediates for Complex Syntheses
The unique structural features of halogenated pyridines make them invaluable intermediates in the synthesis of complex organic molecules. Wu et al. (2022) demonstrated the synthesis of pentasubstituted pyridines using halogen dance reactions, highlighting the versatility of halogen-rich pyridines in medicinal chemistry (Wu et al., 2022).
Antibacterial Agents
The exploration of pyridine derivatives as antibacterial agents signifies another important application. The research conducted by Bouzard et al. (1992) on the synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids underlines the potential of such compounds in developing new therapeutic agents (Bouzard et al., 1992).
Rearrangement and Functionalization
Research also delves into the rearrangement of pyrrolidinium salts to create functionalized piperidines, as discussed by Kimpe et al. (1996). These rearrangements offer routes to synthesizing compounds with varied functional groups, enhancing their utility in synthetic organic chemistry (Kimpe et al., 1996).
Selective Receptor Antagonists
The compound and its derivatives find relevance in pharmacology, such as in the development of selective receptor antagonists. For example, the study on orexin-1 receptor mechanisms by Piccoli et al. (2012) illustrates the potential of structurally related compounds in addressing compulsive food consumption, highlighting the broader impact of these molecules in neuroscience and pharmacotherapy (Piccoli et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[(5-bromo-3-fluoropyridin-2-yl)oxymethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-6-3-8(12)10(13-4-6)16-5-7-1-2-9(15)14-7/h3-4,7H,1-2,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBINFAGRBUTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=C(C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.